molecular formula C13H19N3O3S B5870946 1-(2,4-Dimethoxyphenyl)-3-morpholin-4-ylthiourea

1-(2,4-Dimethoxyphenyl)-3-morpholin-4-ylthiourea

Cat. No.: B5870946
M. Wt: 297.38 g/mol
InChI Key: CEZXBABZAXBAKJ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-morpholin-4-ylthiourea is an organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiourea group, a morpholine ring, and a dimethoxyphenyl moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-3-morpholin-4-ylthiourea typically involves the reaction of 2,4-dimethoxyaniline with morpholine and thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: 2,4-Dimethoxyaniline is reacted with thiophosgene to form the corresponding isothiocyanate intermediate.

    Step 2: The isothiocyanate intermediate is then reacted with morpholine to yield this compound.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can also improve scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3-morpholin-4-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to yield corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-morpholin-4-ylthiourea has found applications in various fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-morpholin-4-ylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. Additionally, the morpholine ring and dimethoxyphenyl moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinylcarbonyl)urea
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Comparison: 1-(2,4-Dimethoxyphenyl)-3-morpholin-4-ylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacological profiles, making it a valuable candidate for various applications.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-morpholin-4-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-17-10-3-4-11(12(9-10)18-2)14-13(20)15-16-5-7-19-8-6-16/h3-4,9H,5-8H2,1-2H3,(H2,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZXBABZAXBAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NN2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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